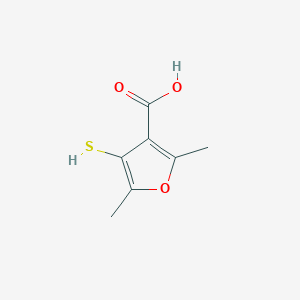

2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

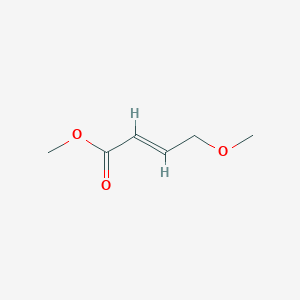

“2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H8O3S. It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid” is defined by its molecular formula, C7H8O3S. The InChI code for this compound is 1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid” is a powder at room temperature . The compound has a molecular weight of 172.2.Aplicaciones Científicas De Investigación

Protein Sulfenation as a Redox Sensor

Protein sulfenic acids serve as reactive intermediates in various enzymatic reactions and redox states, indicating their role in protein regulation through reversible post-translational modifications. A study synthesized a novel biotinylated derivative to tag sulfenated proteins selectively, aiding in their identification and suggesting applications in understanding protein sulfenation in response to oxidative stress and its potential role as an oxygen sensor in biological systems (Charles et al., 2007).

Chemiluminescence and Molecular Sensing

The research on the singlet oxygenation of certain sulfur-substituted compounds has led to the development of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds demonstrate thermal stability and the ability to emit light upon decomposition, highlighting their potential in chemiluminescence applications and molecular sensing (Watanabe et al., 2010).

Hydrogen Bonded Supramolecular Networks

Exploration into charge-transfer interactions and hydrogen bonding has led to the creation of ternary crystalline molecular complexes. These structures, formed from specific pairings like 3,5-dinitrobenzoic acid with amino-substituted aromatic compounds, showcase the potential of such molecular assemblies in studying proton transfer processes and the design of supramolecular architectures (Seaton et al., 2013).

Lanthanide-Potassium Frameworks for Sensing and Proton Conductivity

A study on lanthanide-organic frameworks utilizing a sulfonate-carboxylate ligand illustrates their utility in gas sorption, humidity- and temperature-dependent proton conductivity, and luminescent sensing of metal ions. These frameworks offer insights into the design of materials for environmental monitoring and energy applications (Zhou et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

2,5-dimethyl-4-sulfanylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-3-5(7(8)9)6(11)4(2)10-3/h11H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCBCFWFDLVPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)

![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)

![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)

![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)